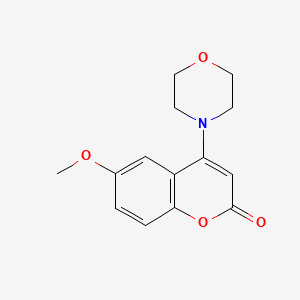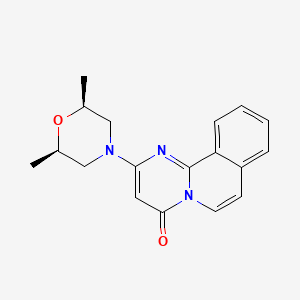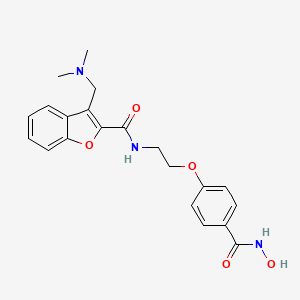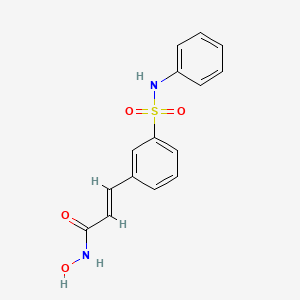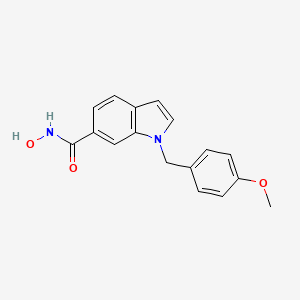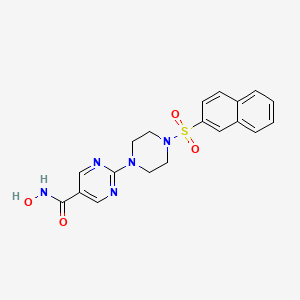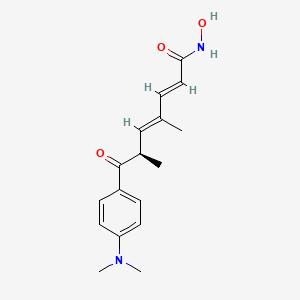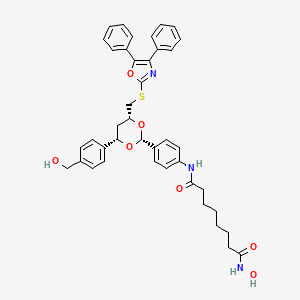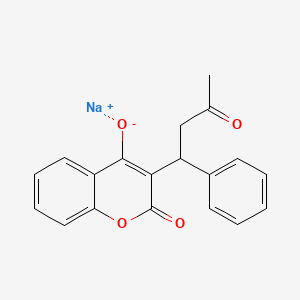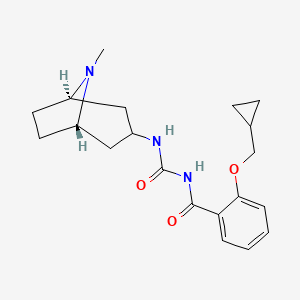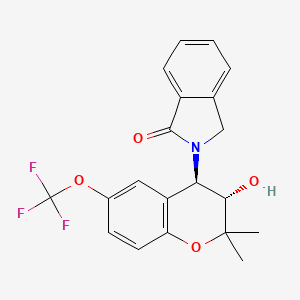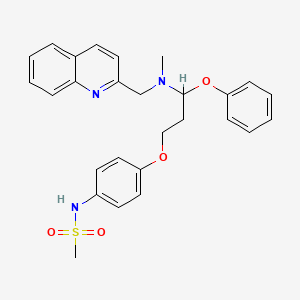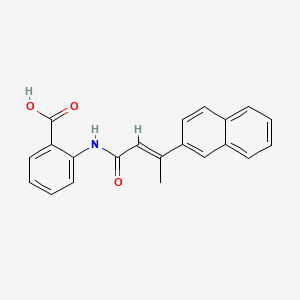
BIBR 1532
Overview
Description
BIBR1532 is a synthetic, non-nucleosidic compound known for its potent and selective inhibition of telomerase activity. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, known as telomeres, thereby maintaining their length and stability. This enzyme is highly active in cancer cells, allowing them to proliferate indefinitely. BIBR1532 has garnered significant attention in cancer research due to its ability to inhibit telomerase, leading to telomere shortening, growth arrest, and apoptosis in cancer cells .
Mechanism of Action
BIBR 1532, also known as (E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid, is a potent and selective inhibitor of the human telomerase . This compound has been studied for its potential in cancer treatment due to its ability to interfere with the processivity of the enzyme .
Target of Action
The primary target of this compound is the human telomerase . Telomerase is a ribonucleoprotein responsible for the maintenance of the telomere . The enzyme is comprised of a template-containing RNA subunit (TR) and a protein component including the catalytic subunit telomerase reverse transcriptase (TERT) .
Mode of Action
This compound interacts with its target by interfering with the processivity of the telomerase enzyme . This interference leads to the inhibition of the enzyme’s activity, resulting in telomere shortening .
Biochemical Pathways
The inhibition of telomerase by this compound disrupts telomere maintenance, leading to telomere erosion . This disruption can result in proliferation arrest and cell death . The compound shows excellent selectivity for hTERT over RNA polymerases .
Pharmacokinetics
This compound exhibits excellent permeability and sufficient metabolic stability . It is suitable for both in vitro and in vivo experiments . .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It induces telomere shortening, which can lead to growth arrest in various cancer cell lines . In addition, it has been reported that this compound can induce apoptosis in cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as glucose levels. For instance, glucose restriction has been shown to potentiate the effect of this compound, leading to a decrease in telomerase activity and an increase in apoptosis in cancer cells .
Preparation Methods
The synthesis of BIBR1532 involves several steps, starting with the preparation of the core benzoic acid structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core benzoic acid structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as nitration, reduction, and esterification.
Final Assembly: The final compound is assembled through coupling reactions, followed by purification steps to obtain BIBR1532 in its pure form.
Industrial production methods for BIBR1532 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
BIBR1532 undergoes several types of chemical reactions, primarily due to its functional groups:
Oxidation: BIBR1532 can undergo oxidation reactions, particularly at its benzoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups present in the compound, converting them to amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BIBR1532 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: BIBR1532 is extensively studied for its potential to inhibit telomerase activity in cancer cells, leading to telomere shortening, growth arrest, and apoptosis.
Radiotherapy Enhancement: BIBR1532 has been found to enhance the efficacy of radiotherapy by inducing ferroptosis and activating immune pathways in cancer cells.
Cell Cycle Studies: The compound is used to study the effects of telomerase inhibition on cell cycle regulation, apoptosis, and senescence.
Drug Development: BIBR1532 serves as a lead compound for the development of new telomerase inhibitors with improved efficacy and safety profiles.
Comparison with Similar Compounds
BIBR1532 is unique among telomerase inhibitors due to its non-nucleosidic, non-competitive mechanism of action. Similar compounds include:
GRN163L: A lipid-modified oligonucleotide that directly binds to the RNA template of telomerase, inhibiting its activity.
Imetelstat: Another oligonucleotide-based inhibitor that targets the RNA component of telomerase.
Compared to these compounds, BIBR1532 offers a distinct advantage by specifically targeting the catalytic subunit of telomerase, leading to potent and selective inhibition without affecting other cellular polymerases .
Properties
IUPAC Name |
2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFQXGLPJUCTOI-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432975 | |
| Record name | BIBR 1532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321674-73-1 | |
| Record name | BIBR 1532 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321674-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIBR 1532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


